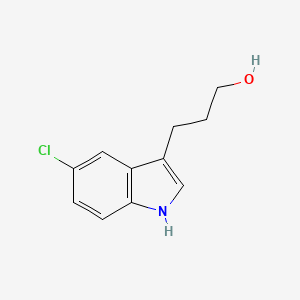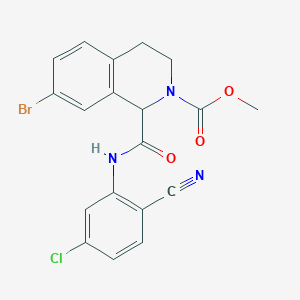
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one, also known as MFT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFT belongs to the thiazolone family of compounds and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in its various applications is still being studied. In the case of its anticancer activity, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has also been shown to inhibit the growth of fungal and bacterial cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to have various biochemical and physiological effects, depending on its application. In the case of its anticancer activity, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to induce apoptosis in cancer cells without affecting normal cells. In the case of its antifungal and antibacterial activity, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to inhibit the growth of fungal and bacterial cells without affecting human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications, which makes it a versatile compound for various fields. One limitation of using (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one. One direction is to further study its mechanism of action in its various applications, particularly in its anticancer activity. Another direction is to explore its potential applications in other fields, such as catalysis and energy storage. Additionally, further research can be done to improve the solubility of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in water, which can expand its potential applications in aqueous environments.
Conclusion
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its diverse range of potential applications, including its anticancer, antifungal, and antibacterial properties, make it a versatile compound for various fields. While there is still much to be studied about (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one, its potential for future research and applications is promising.
Métodos De Síntesis
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one can be synthesized through a variety of methods, including the reaction between 5-methylfurfural and thiosemicarbazide, followed by the addition of phenyl isothiocyanate. Another method involves the reaction between 5-methylfurfural and thiosemicarbazone, followed by the addition of phenyl isothiocyanate. Both methods result in the formation of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been used as a building block for the synthesis of various polymers and materials. In environmental science, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been studied for its potential applications in the removal of heavy metals from wastewater.
Propiedades
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-7-8-12(18-10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPMGKUBPRGNY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)
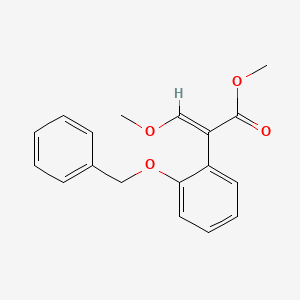

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)
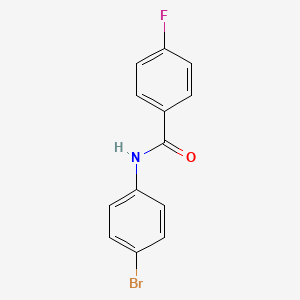
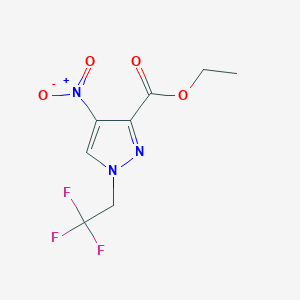
![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)
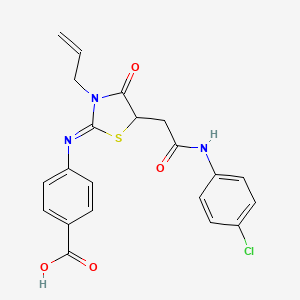
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646863.png)
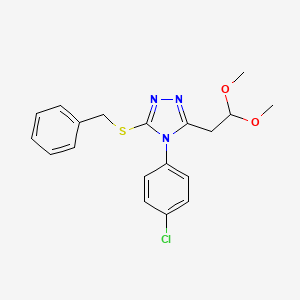
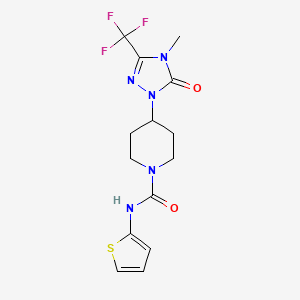
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2646867.png)
